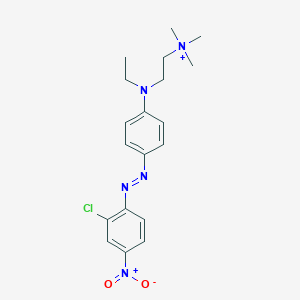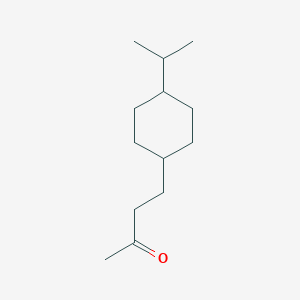
4-(4-Propan-2-ylcyclohexyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propan-2-ylcyclohexyl)butan-2-one, commonly known as 4-PrO-2-Ket or 4-PrO-2-Phenyl, is a synthetic compound belonging to the family of arylcyclohexylamines. It is a designer drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-PrO-2-Ket has been studied extensively for its potential therapeutic applications. It has been found to possess analgesic, anesthetic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, 4-PrO-2-Ket has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 4-PrO-2-Ket is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, 4-PrO-2-Ket can modulate the release of neurotransmitters such as glutamate and dopamine, leading to its analgesic, anesthetic, and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
4-PrO-2-Ket has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to its potential use as a treatment for depression and anxiety. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-PrO-2-Ket is its unique chemical structure, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological conditions. However, its use in lab experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-PrO-2-Ket. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety. Additionally, further research is needed to determine the long-term effects of 4-PrO-2-Ket and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-PrO-2-Ket involves the reaction of cyclohexanone with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield 4-PrO-2-Ket. The purity of the final product can be improved by recrystallization using a suitable solvent.
Propiedades
Número CAS |
10534-34-6 |
|---|---|
Nombre del producto |
4-(4-Propan-2-ylcyclohexyl)butan-2-one |
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3 |
Clave InChI |
VRMCAAQYOVUHND-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
SMILES canónico |
CC(C)C1CCC(CC1)CCC(=O)C |
Otros números CAS |
10534-34-6 |
Sinónimos |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



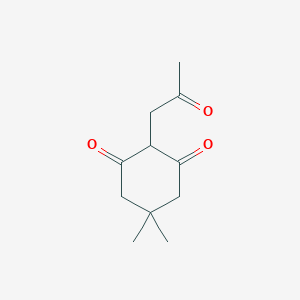
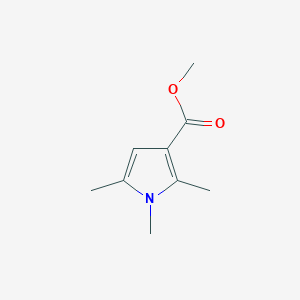
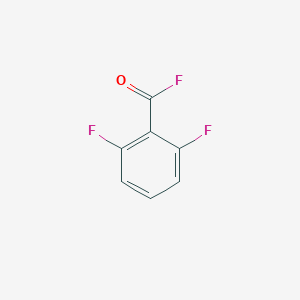
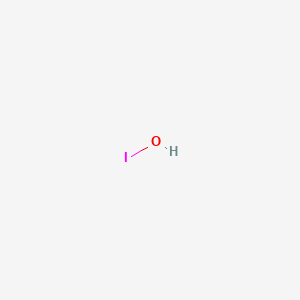
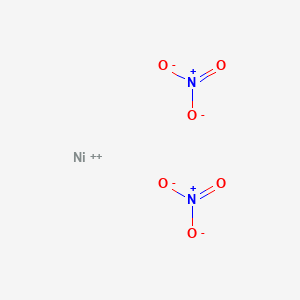

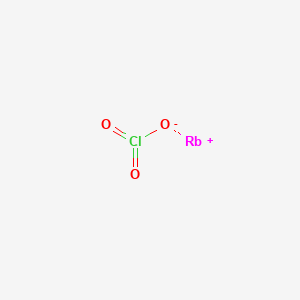
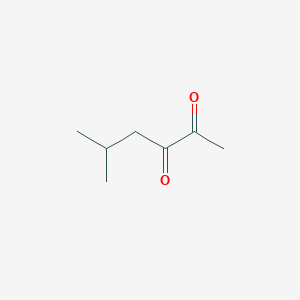

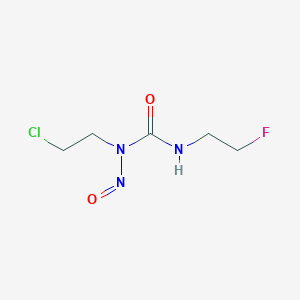
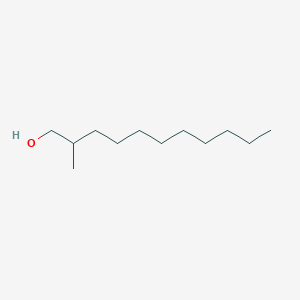
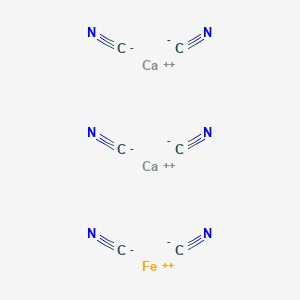
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
